1S/C11H12BrN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)
. This indicates the molecular structure of the compound. It has a molecular weight of 266.14 . The storage temperature is 4 degrees Celsius . The compound has a density of 1.558 g/mL at 25 °C .
4-Bromo-1-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula and a molecular weight of approximately 176.02 g/mol. This compound is a derivative of pyrazole, characterized by a five-membered ring containing two nitrogen atoms. It is known for its potential applications in various scientific fields, including medicinal chemistry, agrochemicals, and biological research. The compound is also identified by the CAS number 146941-72-2 .
4-Bromo-1-methyl-1H-pyrazol-3-amine can be classified as a heterocyclic aromatic amine. It is synthesized primarily through bromination and amination reactions involving 1-methylpyrazole. The compound's structure includes a bromine substituent at the fourth position of the pyrazole ring and an amino group at the third position, which contributes to its reactivity and potential biological activity.
The synthesis of 4-Bromo-1-methyl-1H-pyrazol-3-amine typically involves two main steps: bromination of 1-methylpyrazole followed by amination. A common method includes:
This synthetic route can be optimized for yield and purity using techniques such as continuous flow reactors, which enhance reaction efficiency and scalability.
The molecular structure of 4-Bromo-1-methyl-1H-pyrazol-3-amine features:
The structural formula can be represented as follows:
The melting point of this compound is reported to be between 96°C and 100°C, indicating its solid state at room temperature .
4-Bromo-1-methyl-1H-pyrazol-3-amine participates in several types of chemical reactions:
Common reagents for these reactions include bases for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
The mechanism of action for 4-Bromo-1-methyl-1H-pyrazol-3-amine involves its interaction with specific biological targets, particularly pathogens like Leishmania aethiopica and Plasmodium berghei.
Pharmacokinetics data suggest that the compound remains stable in biological environments, allowing it to exert its effects effectively against targeted pathogens.
The physical properties of 4-Bromo-1-methyl-1H-pyrazol-3-amine include:
Property | Value |
---|---|
Molecular Formula | C₄H₆BrN₃ |
Molecular Weight | 176.02 g/mol |
Melting Point | 96 - 100 °C |
Density | Approximately |
Chemical properties include reactivity towards nucleophiles due to the presence of the bromine atom, making it suitable for various synthetic applications.
4-Bromo-1-methyl-1H-pyrazol-3-amine has diverse applications across several fields:
The systematic IUPAC name for this compound is 4-bromo-1-methyl-1H-pyrazol-3-amine, with the Chemical Abstracts Service (CAS) registry number 146941-72-2 [2] [7]. Its molecular structure comprises a five-membered pyrazole ring with:
Table 1: Structural Identifiers of 4-Bromo-1-methyl-1H-pyrazol-3-amine
Identifier Type | Value |
---|---|
IUPAC Name | 4-bromo-1-methyl-1H-pyrazol-3-amine |
CAS Number | 146941-72-2 |
Molecular Formula | C₄H₆BrN₃ |
SMILES | NC₁=NN(C)C=C₁Br |
InChI Key | WYPUMGAZSVZUGJ-UHFFFAOYSA-N |
The SMILES notation NC₁=NN(C)C=C₁Br
and InChIKey WYPUMGAZSVZUGJ-UHFFFAOYSA-N
encode its atomic connectivity and stereochemical features, enabling precise database searches and computational modeling [2] [7]. Notably, tautomerism is restricted due to N1-methylation, which locks the pyrazole ring into a fixed arrangement. The bromine atom creates a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine group participates in condensations or acylations.
This compound exists as a solid at room temperature, with a purity specification of ≥97% in commercial supplies [7]. Key physicochemical properties include:
Table 2: Experimental Physicochemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 176.02 g/mol | - |
Appearance | Off-white to pale yellow solid | Visual inspection |
Melting Point | 135–140°C | Capillary method [9] |
Solubility | Moderate in DMSO; low in water | Experimental data [8] |
Storage Stability | Stable at 2–8°C in dark, sealed containers | Degrades under light/moisture [2] |
Stability studies indicate that the compound decomposes under prolonged exposure to light, humidity, or temperatures >40°C. It is typically stored under inert conditions, with suppliers recommending desiccated, dark environments at 2–8°C [2] [7]. The bromine substituent enhances molecular polarity, contributing to moderate solubility in dipolar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water or hydrocarbons. Thermal stability analysis via differential scanning calorimetry (DSC) reveals no exothermic decomposition below 130°C, supporting safe handling in laboratory settings.
The synthesis of 4-bromo-1-methyl-1H-pyrazol-3-amine has evolved significantly to address limitations of early methods. Initial routes (pre-2010) relied on:
This approach faced criticism due to:
A breakthrough emerged in 2020 with the patent CN112079781A, which disclosed a five-step synthesis from diethyl butynedioate:
This route increased yields by 25–40% and eliminated cryogenic/carcinogenic reagents. Industrial adoption accelerated due to its compatibility with continuous flow reactors, enabling multi-kilogram production for drug discovery campaigns.
Table 3: Evolution of Synthesis Methods
Method Era | Key Steps | Yield | Critical Limitations |
---|---|---|---|
Early (Pre-2010) | 1. Lithiation at –78°C 2. BrCN bromination | 35–45% | Cryogenic conditions; neurotoxic BrCN |
Modern (Post-2020) | 1. Diethyl butynedioate condensation 2. POCl₃ bromination 3. Hydrolysis/Curtius/deprotection | 65–75% | Avoids cryogenics/toxic reagents |
The compound’s role expanded upon discovering its utility in synthesizing PI3K inhibitors (e.g., antitumor agents) and CRAC channel blockers (e.g., rheumatoid arthritis therapeutics) . These applications cemented its status as a privileged scaffold in biomedical research.
Comprehensive Compound Listing
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8